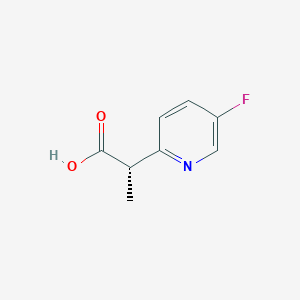

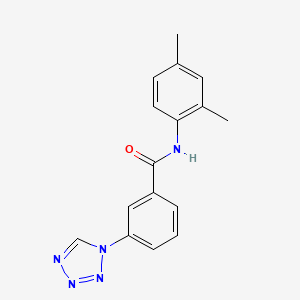

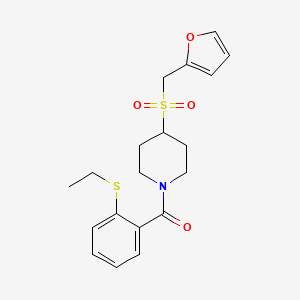

![molecular formula C9H5BrF6N2O B2714910 N-[2-amino-4-bromo-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide CAS No. 156425-22-8](/img/structure/B2714910.png)

N-[2-amino-4-bromo-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-[2-amino-4-bromo-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide” is a chemical compound with the molecular formula C9H5BrF6N2O. It has a molecular weight of 351.05 .

Synthesis Analysis

The synthesis of such compounds often involves complex reactions. For instance, the intermediate 3f was formed by a Pd-catalyzed coupling reaction between intermediate 3e and 4-methyl-2-acetaminothiazole, which was then hydrolyzed in the presence of 6 M HCl .Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C9H5BrF6N2O/c10-4-2-5(17)6(1-3(4)8(11,12)13)18-7(19)9(14,15)16/h1-2H,17H2,(H,18,19) .Chemical Reactions Analysis

The chemical reactions involving this compound could be complex and may involve various steps. For instance, the protodeboronation of unactivated alkyl and especially primary alkyl boronic esters is underexplored .Physical And Chemical Properties Analysis

This compound is a solid with a melting point of 124 - 126°C . It has a density of 1.7±0.1 g/cm3 .Applications De Recherche Scientifique

Chemical Synthesis and Reagent Applications

N-[2-amino-4-bromo-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide serves as a precursor or intermediate in the synthesis of complex organic compounds. For instance, it has been used in the development of novel electrophilic fluorinating agents, contributing to advancements in site-selective fluorination techniques under mild conditions, which is crucial for the synthesis of fluorinated organic molecules with potential pharmaceutical applications (Banks, Besheesh, & Tsiliopoulos, 1996).

Protective Group Chemistry

The compound has also found utility in the realm of protective group chemistry. Researchers have demonstrated its application in protecting group strategies, facilitating the introduction of sensitive functional groups during the synthetic processes of complex molecules. This includes the protection of amines, acids, alcohols, and other functional groups in a manner that allows for subsequent selective deprotection and functionalization (Soley & Taylor, 2019).

Analytical Chemistry Applications

In analytical chemistry, derivatives of this compound have been employed as chiral derivatizing agents. These compounds facilitate the stereospecific analysis of pharmaceuticals and other bioactive molecules, enabling the separation of enantiomers and improving the understanding of their pharmacological profiles (Shin & Donike, 1996).

Material Science and Polymer Research

The chemical's derivatives are used in material science and polymer research to modify the surface properties of polymers or create new polymer structures with enhanced functionalities. This includes the development of fluorinated polymers with potential applications in electronics, coatings, and as materials with unique chemical resistances (Günster & Schulz, 1980).

Organic Synthesis and Medicinal Chemistry

Furthermore, the compound has been involved in the synthesis of novel organic molecules with potential therapeutic benefits. Its application in medicinal chemistry research has led to the creation of new compounds with potential antimicrobial, antifungal, and anticancer activities. This underscores its role in the discovery and development of new drugs and therapeutic agents (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).

Safety and Hazards

Propriétés

IUPAC Name |

N-[2-amino-4-bromo-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrF6N2O/c10-4-2-5(17)6(1-3(4)8(11,12)13)18-7(19)9(14,15)16/h1-2H,17H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDQJJZKMCIOKKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1NC(=O)C(F)(F)F)N)Br)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrF6N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

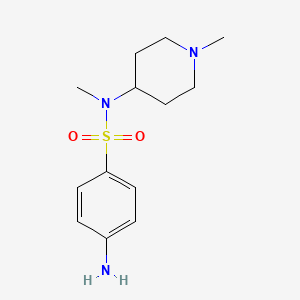

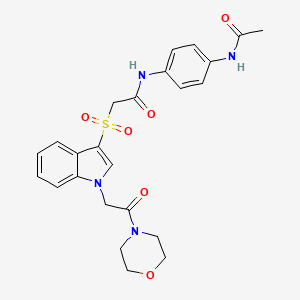

![1-tert-butyl-4-{1-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2714831.png)

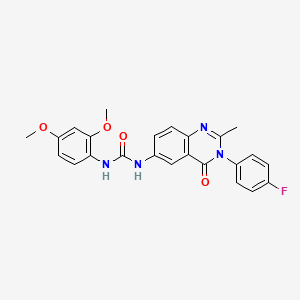

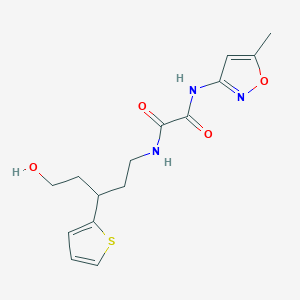

![6-ethyl-5-((4-methoxybenzyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2714834.png)

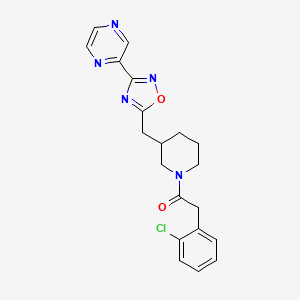

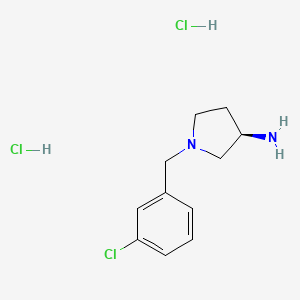

![(3E)-3-{[(4-acetylphenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2714838.png)

![1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4-(methylsulfonyl)piperidine](/img/structure/B2714839.png)